MS1943

EZH2 degradation PROTAC hydrophobic tagging

Standard EZH2 catalytic inhibitors fail in TNBC and certain lymphomas due to non-catalytic scaffolding functions. MS1943 is the solution: a hydrophobic-tagged degrader that eliminates full EZH2 protein. - Degrades EZH2 (not EZH1) via ubiquitin-proteasome; IC50 120 nM (biochemical), GI50 2.2 µM (MDA-MB-468) - Cytotoxic in TNBC (GI50 1.1-4.9 µM) where GSK126, CPI-1205, EPZ6438 are inactive - Oral bioavailability (Cmax 1.1 µM at 150 mg/kg p.o.); in vivo efficacy in MDA-MB-468 xenograft (P<0.0001) - ≥98% purity; for laboratory research use only

Molecular Formula C42H54N8O3
Molecular Weight 718.9 g/mol
Cat. No. B15621577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS1943
Molecular FormulaC42H54N8O3
Molecular Weight718.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H54N8O3/c1-26(2)50-37-18-33(17-34(36(37)25-46-50)40(52)45-24-35-27(3)13-28(4)47-41(35)53)32-5-6-38(44-23-32)49-11-9-48(10-12-49)8-7-43-39(51)22-42-19-29-14-30(20-42)16-31(15-29)21-42/h5-6,13,17-18,23,25-26,29-31H,7-12,14-16,19-22,24H2,1-4H3,(H,43,51)(H,45,52)(H,47,53)
InChIKeyWQIQJFXBAJJKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS1943 EZH2 Degrader Procurement Guide


MS1943 (CAS 2225938-17-8, MW 718.93, C42H54N8O3) is a synthetic small molecule that functions as a first-in-class, orally bioavailable, selective degrader of the enhancer of zeste homolog 2 (EZH2) protein. Unlike conventional EZH2 enzymatic inhibitors, which merely block methyltransferase catalytic activity, MS1943 was developed via a hydrophobic tagging approach: a selective EZH2-binding ligand (derived from the inhibitor C24) is linked to a bulky adamantyl group, which mimics a partially unfolded protein state and recruits the endogenous ubiquitin–proteasome system to degrade the EZH2 protein [1]. MS1943 inhibits EZH2 methyltransferase activity with an IC50 of 120 nM in biochemical assays and achieves cellular EZH2 degradation with a GI50 of 2.2 µM in MDA-MB-468 triple-negative breast cancer (TNBC) cells, a context in which EZH2 inhibitors fail to block proliferation [1]. The compound is supplied by multiple vendors including Cayman Chemical (≥98% purity) and MedChemExpress, and is intended exclusively for laboratory research use .

Workflow
EZH2 targeted degradation studies
Selection
Selective over EZH1 and 45 kinases
Use Context
TNBC and B-cell lymphoma research models

MS1943 Degrader vs. EZH2 Inhibitor Mechanisms


Standard EZH2 catalytic inhibitors—including Tazemetostat (EPZ-6438), GSK126, CPI-1205, and C24—potently suppress the H3K27me3 mark yet fail to block proliferation or induce cell death in TNBC and certain lymphoma models. This disconnect arises because EZH2 possesses non-catalytic, PRC2-scaffolding functions essential for tumor cell survival that are untouched by active-site inhibition [1]. MS1943 circumvents this limitation by physically eliminating the EZH2 protein, thereby abolishing both catalytic and scaffolding functions simultaneously. Critically, MS1943 degrades EZH2 while sparing the closely related homolog EZH1 and other PRC2 subunits (SUZ12 and EED), and is selective over a panel of 45 kinases and 45 GPCRs/ion channels/transporters [1]. Consequently, procurement decisions that treat MS1943 as interchangeable with an EZH2 inhibitor will miss the core mechanistic advantage: degradation, not inhibition, drives the cytotoxic phenotype in EZH2-dependent cancers [2].

Target degrader
Eliminates EZH2 protein including non-catalytic scaffolding functions
EZH2 inhibitor
Catalytic inhibition may not address scaffolding-dependent tumor cell survival
Target degrader
Reported cytotoxicity in EZH2-dependent TNBC and lymphoma models
EZH2 inhibitor
Cytotoxicity may not replicate; inhibitors were inactive in same models

MS1943 Comparative Evidence vs. Inhibitors


EZH2 Protein Degradation vs. C24 Inhibition in TNBC

In MDA-MB-468 triple-negative breast cancer cells, MS1943 reduced EZH2 protein levels in a concentration- and time-dependent manner, while the parent EZH2 inhibitor C24 (IC50 = 12 nM for catalytic inhibition) had no effect on EZH2 protein levels at any concentration tested. MS1943 also reduced SUZ12 protein levels, whereas C24 did not alter any PRC2 component. Conversely, C24 reduced the H3K27me3 mark more effectively than MS1943, confirming its potent catalytic inhibition but lack of degradation activity [1]. This evidence is from direct head-to-head experiments within the same study, using identical cell lines and conditions.

Degradation vs. C24
Head-to-head
MS1943 reduced EZH2 and SUZ12 protein; C24 had no effect on PRC2 levels
Reported degradation-mechanism context
MDA-MB-468 TNBC cells; western blot
EZH2 degradation PROTAC hydrophobic tagging western blot TNBC

Cytotoxicity in TNBC: MS1943 vs. EZH2 Inhibitors

In MTT viability assays using MDA-MB-468 TNBC cells, MS1943 displayed clear concentration-dependent cytotoxicity, while four EZH2 catalytic inhibitors—GSK126, CPI-1205, EPZ6438 (Tazemetostat), and C24—showed no concentration-dependent toxicity. MS1943 inhibited MDA-MB-468 cell growth with a GI50 value of 2.2 µM in proliferation assays; in contrast, C24 (tested head-to-head) did not inhibit growth at any concentration [1]. This differential cytotoxicity was observed across multiple additional TNBC lines (HCC1187, HCC70, BT549, HCC1954) where MS1943 exhibited GI50 values ranging from 1.1 to 4.9 µM, while EZH2 inhibitors were uniformly ineffective [2].

Cytotoxicity vs. Inhibitors
Head-to-head
MS1943 GI50=2.2 µM in MDA-MB-468; GSK126, CPI-1205, EPZ6438, C24 inactive
Supports cell-model endpoint review
MTT and proliferation assays; multiple TNBC lines
TNBC cytotoxicity MTT assay EZH2 inhibitor cell viability

Burkitt Lymphoma Proliferation vs. Tazemetostat

In a head-to-head comparison across three Burkitt's lymphoma cell lines (RPMI1788, Ramos, Daudi), the EZH2 degrader MS1943 (dEZH2) exhibited significantly greater anti-proliferative effects than the FDA-approved EZH2 inhibitor Tazemetostat (iEZH2) at 24, 48, and 72 hours, in a dose-dependent manner. MS1943 IC50 values were 9.017 µM (RPMI1788), 8.425 µM (Ramos), and 6.076 µM (Daudi), while Tazemetostat was described as ineffective [1]. Furthermore, the combination of MS1943 with the BTK inhibitor Ibrutinib produced significantly greater suppression of cell proliferation than the combination of Tazemetostat with Ibrutinib, with a combination index (CI) <1 indicating synergy. The MS1943–Ibrutinib combination also induced a higher proportion of apoptotic and necroptotic cells compared to the Tazemetostat–Ibrutinib combination [2].

Lymphoma vs. Tazemetostat
Head-to-head
MS1943 IC50 6–9 µM across 3 BL lines; Tazemetostat ineffective
Supports lymphoma model-response context
CCK-8 assay; 24–72 h treatment
Burkitt's lymphoma Tazemetostat CCK-8 assay EZH2 degrader B-cell lymphoma

EZH2 Selectivity Profiling vs. EZH1 and Kinases

MS1943 maintained high potency for EZH2 methyltransferase inhibition (IC50 = 120 nM) in radioactive methyltransferase assays and was highly selective for EZH2 over a wide range of methyltransferases including the closely related EZH1. In cellular assays, MS1943 did not reduce EZH1 protein levels (western blot, Fig. 1d). In broad counter-screening, MS1943 was inactive against a panel of 45 kinases (<10% inhibition at 10 µM), and displayed <50% inhibition at 10 µM for 43 out of 45 GPCRs, ion channels, and transporters [1]. By comparison, C24 (the parent EZH2 inhibitor) achieved >200-fold selectivity for EZH2 over EZH1 at the catalytic level (IC50 EZH2 = 12 nM vs. EZH1 IC50 > 2.5 µM), but MS1943 uniquely combines catalytic-level EZH2 selectivity with degradation-level selectivity, as EZH1 protein is not degraded [1].

Selectivity Profiling
Context-dependent
EZH2 IC50=120 nM; selective over EZH1, 45 kinases, 45 GPCRs
Supports selectivity profiling context
Methyltransferase assay; kinase panel at 10 µM
selectivity EZH1 kinase panel methyltransferase off-target

Oral Bioavailability and Tumor Suppression in TNBC Xenograft

MS1943 demonstrated oral bioavailability in mice. Pharmacokinetic analysis following a single 50 mg/kg i.p. dose achieved a Cmax of 2.9 µM with plasma concentrations above the cellular IC50 for ~2 hours; a single 150 mg/kg oral dose achieved a Cmax of 1.1 µM [1]. In an MDA-MB-468 xenograft model, once-daily i.p. dosing at 150 mg/kg for 36 days effectively suppressed tumor growth (P < 0.0001 vs. vehicle control), with no overt toxicity or body weight loss [1]. Tumor and plasma drug concentrations after 7 days of daily dosing exceeded the cellular GI50 value, and pharmacodynamic analysis confirmed reduced EZH2 protein and H3K27me3 in tumors, accompanied by increased cleaved caspase-3 (apoptosis) and decreased Ki-67 (proliferation) [1]. By contrast, EZH2 catalytic inhibitors such as Tazemetostat and GSK126 are ineffective in TNBC xenograft models when used as monotherapy, as they do not address the non-catalytic functions of EZH2 [2].

Oral Bioavailability & Tumor
Class-level
Oral Cmax=1.1 µM; tumor suppression P<0.0001 vs vehicle
Supports in vivo exposure-model context
MDA-MB-468 xenograft; 150 mg/kg p.o. and i.p.
oral bioavailability xenograft pharmacokinetics in vivo efficacy TNBC

Cancer-Selective Cytotoxicity vs. Normal Cells

MS1943 displayed a pronounced cytotoxic effect in multiple TNBC cell lines (HCC1187, HCC70, BT549, HCC1954; GI50 range 1.1–4.9 µM) and certain lymphoma lines (KARPAS-422, SUDHL8), while showing little or no cytotoxicity in non-cancerous MCF10A breast epithelial cells and PNT2 non-cancerous prostate cells [1]. Additionally, MS1943 was ineffective in cancer cell lines that do not depend on EZH2 for growth, including MDA-MB-231 (TNBC), K562 (leukemia), A549 (NSCLC), and HCC827 (SCLC) [1]. This selectivity profile contrasts with conventional cytotoxic chemotherapeutics and suggests that MS1943's cytotoxicity requires EZH2 dependence. EZH2 inhibitors (GSK126, CPI-1205, EPZ6438, C24) do not display this selective cytotoxicity profile, as they are non-cytotoxic even in EZH2-dependent TNBC cells [1].

Cancer-Selective Cytotoxicity
Context-dependent
GI50 1.1–4.9 µM in EZH2-dependent cancer lines; inactive in MCF10A, PNT2
Reported cell-model selectivity context
Multiple TNBC and normal cell lines; 3–4 day treatment
selective cytotoxicity normal cell sparing cancer selectivity TNBC therapeutic window

MS1943 Research Application Scenarios


Non-Catalytic EZH2 Functions in Cancer

MS1943 is the optimal tool compound for studies requiring complete elimination of EZH2 protein—including its PRC2-scaffolding and non-catalytic transcriptional co-activator functions—rather than mere catalytic inhibition. As demonstrated in MDA-MB-468 cells, MS1943 degrades EZH2 and SUZ12 while C24 and other inhibitors do not alter PRC2 component levels [1]. This application is directly supported by evidence that EZH2 inhibitors are ineffective in cancers where EZH2's non-catalytic roles drive tumor maintenance [1].

TNBC Drug Discovery and Target Validation

For TNBC-focused research programs, MS1943 is the only EZH2-targeting small molecule demonstrated to produce robust cytotoxicity across multiple TNBC cell lines (GI50 1.1–4.9 µM) while sparing normal MCF10A and PNT2 cells [1]. EZH2 inhibitors GSK126, CPI-1205, EPZ6438, and C24 are inactive in these same models [1]. MS1943's in vivo efficacy in the MDA-MB-468 xenograft model (P < 0.0001 tumor suppression) further supports its use in preclinical TNBC efficacy studies [2].

B-Cell Lymphoma Combination Therapy Studies

In Burkitt's lymphoma (RPMI1788, Ramos, Daudi), MS1943 demonstrates superior anti-proliferative activity compared to FDA-approved Tazemetostat, with IC50 values of 6–9 µM. The MS1943–Ibrutinib combination shows synergistic effects (CI < 1) and induces apoptosis through miR29B-mediated p53/PUMA upregulation, significantly outperforming the Tazemetostat–Ibrutinib combination [1]. Researchers investigating BTK inhibitor-based combination strategies for B-cell malignancies should select MS1943 over catalytic EZH2 inhibitors [2].

PK/PD Modeling for Targeted Protein Degradation

MS1943 is one of the few hydrophobic tag-based degraders with a fully characterized in vivo PK/PD relationship. Oral bioavailability has been established (Cmax = 1.1 µM at 150 mg/kg p.o.), and tumor drug concentrations exceeding cellular GI50 correlate with target engagement (reduced tumor EZH2 and H3K27me3) and downstream pharmacodynamic biomarkers (cleaved caspase-3, Ki-67) [1]. This makes MS1943 a valuable reference compound for degrader PK/PD model development and for benchmarking next-generation EZH2 degraders [2].

Application
Selection Property
Validation Focus
Non-catalytic EZH2 scaffolding studies
EZH2 protein degradation (vs. catalytic inhibition)
PRC2 complex component levels (EZH2, SUZ12)
TNBC model-response studies
Cell-model endpoint review
Cytotoxicity and proliferation endpoints
B-cell lymphoma combination research
Lymphoma model-response context
Combination response and apoptosis markers
Degrader PK/PD model development
In vivo exposure-model context
Tumor EZH2, H3K27me3, and apoptosis biomarkers
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